
2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, difluorophenyl group, and an oxazolium ion, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
The synthesis of 2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves multiple steps, including the formation of the oxazolium ring and the introduction of the tert-butyl and difluorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Aplicaciones Científicas De Investigación
2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which 2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate exerts its effects involves its interaction with specific molecular targets and pathways. The oxazolium ion plays a crucial role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-tert-Butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium perchlorate stands out due to its unique combination of structural features. Similar compounds include:
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 2-tert-Butyl-4-methylphenol These compounds share some structural similarities but differ in their specific functional groups and applications .
Propiedades
Número CAS |
918884-87-4 |
|---|---|
Fórmula molecular |
C13H14ClF2NO5 |
Peso molecular |
337.70 g/mol |
Nombre IUPAC |
2-tert-butyl-5-(2,4-difluorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H14F2NO.ClHO4/c1-13(2,3)16-7-6-12(17-16)10-5-4-9(14)8-11(10)15;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
SZCXHXWADRZNMH-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)[N+]1=CC=C(O1)C2=C(C=C(C=C2)F)F.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)
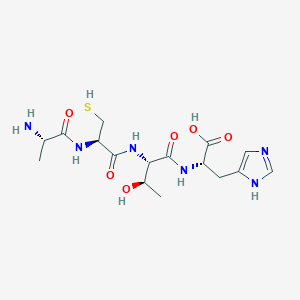
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)


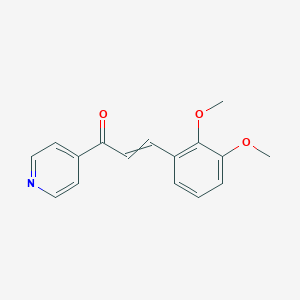
![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
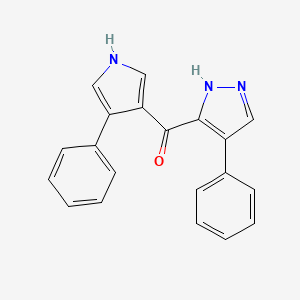
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)
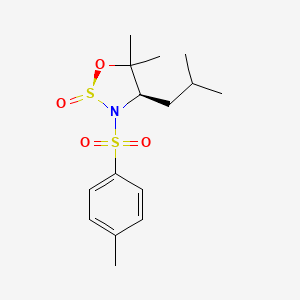
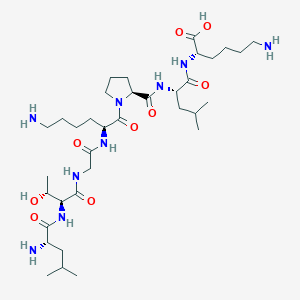
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
